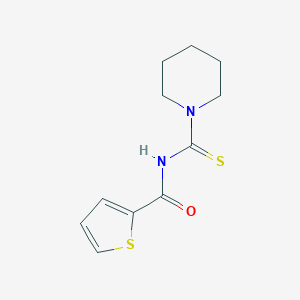

N-(piperidine-1-carbothioyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(piperidine-1-carbothioyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS2/c14-10(9-5-4-8-16-9)12-11(15)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLYGFBPEWLSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)NC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isothiocyanate-Mediated Coupling

This method involves synthesizing thiophene-2-carbonyl isothiocyanate followed by reaction with piperidine:

-

Thiophene-2-carboxylic acid to acyl chloride :

Thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) under reflux to yield thiophene-2-carbonyl chloride. -

Acyl chloride to isothiocyanate :

The acyl chloride reacts with ammonium thiocyanate (NH₄SCN) in acetone at 0–5°C, producing thiophene-2-carbonyl isothiocyanate. -

Thioureation with piperidine :

The isothiocyanate intermediate is reacted with piperidine in tetrahydrofuran (THF) at room temperature, forming the target thiourea.

Key Data :

Direct Carbothioamidation via Coupling Agents

Alternative approaches employ carbodiimide-based coupling to conjugate thiophene-2-carboxylic acid with piperidine-1-carbothioamide:

-

Activation of carboxylic acid :

Thiophene-2-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM. -

Coupling with piperidine-1-carbothioamide :

The activated acid reacts with piperidine-1-carbothioamide in the presence of triethylamine (Et₃N), yielding the target compound.

Optimization Insight :

-

EDCl/HOBt systems enhance coupling efficiency by reducing racemization and side reactions.

-

Piperidine-1-carbothioamide synthesis often involves treating piperidine with thiophosgene (Cl₂C=S), though safer alternatives like N,N'-thiocarbonyldiimidazole (TCDI) are preferred.

Protective Group Strategies for Piperidine Functionalization

Piperidine nitrogen protection is critical to prevent undesired side reactions during thiourea formation. The tert-butoxycarbonyl (Boc) group is widely employed:

Boc Protection/Deprotection Protocol

-

Boc protection :

Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at 0°C. -

Thioureation :

Boc-protected piperidine-1-carbothioamide is coupled with thiophene-2-carboxylic acid using EDCl/HOBt. -

Deprotection :

Trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding the final product.

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Isothiocyanate coupling | High regioselectivity | Requires toxic thiophosgene | 75–85% |

| EDCl/HOBt coupling | Mild conditions, scalable | Requires pre-synthesized thiourea | 70–80% |

| Boc-mediated route | Facilitates purification | Additional protection/deprotection steps | 65–75% |

Analytical Validation and Characterization

-

Nuclear Magnetic Resonance (NMR) :

-

High-Resolution Mass Spectrometry (HRMS) :

Calculated for C₁₁H₁₅N₂OS₂ ([M+H]⁺): 279.0632; Found: 279.0635.

Industrial-Scale Considerations

Patent disclosures highlight adaptations for kilogram-scale production:

Chemical Reactions Analysis

Types of Reactions

N-(piperidine-1-carbothioyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The piperidine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including N-(piperidine-1-carbothioyl)thiophene-2-carboxamide, as anticancer agents. Research indicates that compounds with this structure can induce cytotoxicity in cancer cell lines. For instance, one study demonstrated that derivatives showed enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin .

Neurological Disorders

The piperidine ring is crucial for the pharmacological properties of several compounds targeting neurological conditions. For example, derivatives have been explored for their ability to inhibit enzymes related to Alzheimer’s disease, showcasing dual cholinesterase inhibition and anti-aggregatory effects on amyloid beta proteins . This positions this compound as a potential candidate for treating neurodegenerative diseases.

Anti-inflammatory and Analgesic Effects

Compounds similar to this compound have been noted for their anti-inflammatory properties. Studies have shown that thienopyrimidine derivatives exhibit significant anti-inflammatory effects, which could be extrapolated to related compounds . This suggests potential applications in managing chronic pain and inflammatory disorders.

Data Table: Biological Activities of this compound

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neurological | Inhibits cholinesterase | |

| Anti-inflammatory | Reduces inflammation |

Case Study 1: Anticancer Efficacy

A study conducted on various piperidine derivatives, including this compound, demonstrated its effectiveness against multiple cancer cell lines. The study utilized a three-component reaction approach that enhanced the compound's cytotoxic profile compared to existing treatments .

Case Study 2: Neurological Applications

In a clinical trial focusing on Alzheimer’s disease, derivatives of piperidine were tested for their ability to inhibit key enzymes involved in amyloid plaque formation. The results indicated that these compounds could potentially slow disease progression by targeting multiple pathways associated with neurodegeneration .

Mechanism of Action

The mechanism of action of N-(piperidine-1-carbothioyl)thiophene-2-carboxamide varies depending on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiophene ring and piperidine moiety contribute to its binding affinity and specificity. The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Key Comparative Insights

Structural and Supramolecular Behavior

- Dihedral Angles : The orientation between aromatic rings influences packing and interactions. For example, the nitro-phenyl-thiophene analog () has dihedral angles of 8.5–13.5°, whereas the pyridine derivative () shows a larger angle (77.8°), affecting molecular stacking and solubility.

- Hydrogen Bonding : Weak interactions (C–H⋯O/S) dominate in nitro-phenyl derivatives (), while stronger N–H⋯N bonds stabilize pyridine-containing analogs ().

Unique Attributes of N-(Piperidine-1-carbothioyl)thiophene-2-carboxamide

- Comparative Limitations : Direct biological data are absent in the evidence, but extrapolation from analogs suggests possible applications in antimicrobial or anticancer research.

Biological Activity

N-(piperidine-1-carbothioyl)thiophene-2-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and presenting relevant data tables.

Chemical Structure and Properties

The compound this compound features a piperidine ring attached to a thiophene-2-carboxamide moiety. Its molecular formula is , and it exhibits properties that are conducive to various pharmacological applications.

Research indicates that compounds containing piperidine and thiophene moieties can influence several biological pathways:

- Enzyme Inhibition : Piperidine derivatives, including this compound, have shown potential in inhibiting enzymes such as kinases, proteases, and hydrolases, which play critical roles in cellular signaling and metabolism .

- Neurotransmitter Modulation : The compound may affect neurotransmitter uptake, suggesting potential applications in treating central nervous system disorders .

- Antiviral Activity : Preliminary studies have suggested that thiophene derivatives can inhibit viral entry mechanisms, particularly through interactions with viral proteins .

- Antineoplastic Effects : The compound has been associated with anti-cancer activity, potentially through the activation of apoptotic pathways involving caspase-3 .

Biological Activity Spectrum

A computer-aided evaluation of biological activity spectra for piperidine derivatives has shown varied probabilities of activity (Pa) against different targets. For instance:

| Compound | Target | Probability of Activity (Pa) |

|---|---|---|

| LAS-250 | Kinases | 0.642 |

| LAS-251 | Neurotransmitter uptake | 0.700 |

| This compound | Caspase-3 inhibition | TBD |

These findings indicate the potential for broad-spectrum pharmacological applications, including anti-inflammatory, antimicrobial, and neuroprotective effects .

Study 1: Antiviral Activity

A study investigating the antiviral properties of thiophene derivatives revealed that certain compounds could inhibit the NPC1/EBOV-GP interaction, crucial for viral entry. The tested derivatives demonstrated comparable effects to established antiviral agents .

Study 2: Enzyme Inhibition

Research highlighted the ability of this compound to inhibit various enzymes involved in metabolic pathways, suggesting its utility in modulating metabolic disorders .

Study 3: Neuroprotective Effects

In vivo studies indicated that piperidine derivatives could provide neuroprotective effects by modulating neurotransmitter systems, which may be beneficial in conditions like Parkinson's disease and other neurodegenerative disorders .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(piperidine-1-carbothioyl)thiophene-2-carboxamide?

Answer: The compound can be synthesized via a two-step approach:

Thiophene-2-carboxylic acid activation : React thiophene-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

Amide coupling : Treat the acyl chloride with piperidine-1-carbothioamide in a polar aprotic solvent (e.g., acetonitrile) under reflux (1–2 hours). Post-reaction, evaporate the solvent and recrystallize the product using ethanol or ethyl acetate for purification .

Key considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like disubstituted thioureas.

Basic: How is the crystal structure of this compound analyzed to confirm its conformation?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data collection : Cool crystals to 123 K to reduce thermal motion artifacts. Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .

- Structural insights : Analyze dihedral angles (e.g., thiophene vs. piperidine ring orientation) and hydrogen-bonding motifs (e.g., N–H⋯S or C–H⋯O interactions). For example, similar compounds show dihedral angles of 77.79° between thiophene and pyridine rings , while nitro-substituted analogs exhibit intramolecular S(6) ring motifs .

Basic: What preliminary biological screening assays are relevant for this compound?

Answer: Prioritize assays based on structural analogs:

- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans), with MIC values compared to standard drugs .

- Enzyme inhibition : Test against Mycobacterium tuberculosis DNA gyrase B (ATPase assay, IC₅₀ < 5 µM observed in phenylthiophene analogs) .

- Antioxidant potential : Employ DPPH/ABTS radical scavenging assays; metal complexes (e.g., Co(II)) of related thiourea-carboxamides show enhanced activity over ligands .

Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound?

Answer: Follow these steps:

Scaffold diversification : Synthesize derivatives with substituent variations (e.g., halogenation at thiophene C5, piperidine N-alkylation) .

Biological profiling : Compare activities across analogs to identify critical functional groups. For example, benzo[b]thiophene-2-carboxamides with bromopiperidine groups showed potent urotensin-II receptor antagonism (IC₅₀ ~10 nM) .

Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate binding affinity with substituent electronic/steric properties .

Advanced: How should contradictions in biological activity data between studies be resolved?

Answer: Address discrepancies via:

Assay standardization : Re-test compounds under identical conditions (e.g., pH, temperature, cell lines). For instance, DNA gyrase inhibition data may vary due to ATP concentration differences .

Structural validation : Confirm compound purity (HPLC ≥98%) and stereochemistry (circular dichroism for chiral centers).

Meta-analysis : Compare results with structurally similar compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide vs. furan analogs) to identify scaffold-specific trends .

Advanced: What computational strategies enhance the design of derivatives with improved target binding?

Answer:

- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors, hydrophobic regions) using tools like Schrödinger Phase. A phenylthiophene-based pharmacophore for Mtb GyrB inhibitors achieved IC₅₀ < 1 µM .

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and identify residues critical for interaction.

Advanced: How does metal complexation alter the bioactivity of this compound?

Answer: Coordinate the thiourea moiety with transition metals (e.g., Co(II), Cu(II)) to enhance properties:

- Synthesis : React the ligand with metal salts (e.g., CoCl₂·6H₂O) in ethanol under reflux. Characterize via IR (νC=S shift from ~1250 → 750 cm⁻¹) and ESI-MS .

- Activity modulation : Co(II) complexes of N-pyridinylcarbamothioyl-thiophene-2-carboxamide exhibit 2-fold higher antioxidant activity than ligands due to radical stabilization via metal-centered redox processes .

Advanced: What strategies improve the pharmacokinetic profile of this compound?

Answer:

- LogP optimization : Introduce polar groups (e.g., hydroxyl, sulfonamide) to reduce logP from ~3.5 (predicted) to <2, enhancing solubility.

- Efflux inhibition : Modify the piperidine ring (e.g., quinuclidine analogs) to lower P-gp efflux ratios (e.g., FRM-1 showed efflux ratio <2 in Caco-2 assays) .

- Plasma stability : Assess metabolic degradation in liver microsomes; consider prodrug strategies (e.g., esterification of carboxylic groups).

Advanced: How can enantioselective synthesis be achieved for chiral derivatives?

Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts during thiourea formation to induce asymmetry.

- Resolution techniques : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution .

Example : (R)-7-fluoro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide (FRM-1) demonstrated stereospecific brain penetration in rats .

Advanced: How are supramolecular interactions leveraged for crystal engineering?

Answer: Exploit non-covalent interactions to design cocrystals or polymorphs:

- Hydrogen bonding : Introduce –NO₂ or –OH groups to strengthen R₂²(10) motifs (e.g., N–H⋯N bonds in pyridine-thiophene dimers) .

- π-π stacking : Modify aromatic substituents (e.g., nitro groups) to tune stacking distances (e.g., 3.5–4.0 Å in nitro-phenyl analogs) .

Application : Such engineering can enhance solubility or stability for formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.